molecular formula C17H20Cl6O8 B14476029 Bis(diethylene glycol) chlorendate CAS No. 68833-65-8

Bis(diethylene glycol) chlorendate

Cat. No.: B14476029
CAS No.: 68833-65-8
M. Wt: 565.0 g/mol
InChI Key: KLOLGGOJHRWANR-UHFFFAOYSA-N
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Description

Bis(diethylene glycol) chlorendate, also known as diethylene glycol bis(chloroformate), is a chemical compound with the molecular formula C6H8Cl2O5. It is a colorless to light yellow liquid with a pungent, mustard-like odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and polycarbonates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(diethylene glycol) chlorendate is typically synthesized through the reaction of diethylene glycol with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic gas. The general reaction can be represented as follows:

C4H10O3+2COCl2C6H8Cl2O5+2HCl\text{C4H10O3} + 2 \text{COCl2} \rightarrow \text{C6H8Cl2O5} + 2 \text{HCl} C4H10O3+2COCl2→C6H8Cl2O5+2HCl

The reaction is usually conducted in the presence of a solvent such as toluene or dichloromethane, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound involves the continuous feeding of diethylene glycol and phosgene into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is purified through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis(diethylene glycol) chlorendate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of bis(diethylene glycol) chlorendate involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound’s chlorocarbonate groups are highly reactive, allowing it to form esters, amides, and other derivatives through nucleophilic substitution reactions. These reactions typically proceed via the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(diethylene glycol) chlorendate is unique due to its dual chlorocarbonate functional groups, which provide it with high reactivity and versatility in organic synthesis. This makes it particularly valuable in the production of complex organic molecules and polymers .

Properties

CAS No.

68833-65-8

Molecular Formula

C17H20Cl6O8

Molecular Weight

565.0 g/mol

IUPAC Name

bis[2-(2-hydroxyethoxy)ethyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

InChI

InChI=1S/C17H20Cl6O8/c18-11-12(19)16(21)10(14(27)31-8-6-29-4-2-25)9(15(11,20)17(16,22)23)13(26)30-7-5-28-3-1-24/h9-10,24-25H,1-8H2

InChI Key

KLOLGGOJHRWANR-UHFFFAOYSA-N

Canonical SMILES

C(COCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCCOCCO)O

Origin of Product

United States

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